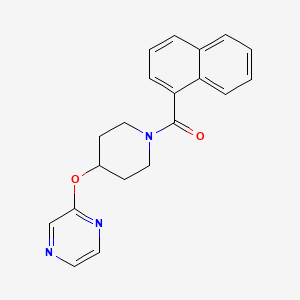

Naphthalen-1-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

naphthalen-1-yl-(4-pyrazin-2-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c24-20(18-7-3-5-15-4-1-2-6-17(15)18)23-12-8-16(9-13-23)25-19-14-21-10-11-22-19/h1-7,10-11,14,16H,8-9,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIYJXQHXLUVTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyrazin-2-yloxy group: This can be achieved by reacting pyrazine with an appropriate alkylating agent under basic conditions.

Attachment to piperidine: The pyrazin-2-yloxy group is then reacted with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the pyrazin-2-yloxy-piperidine intermediate.

Coupling with naphthalene: Finally, the intermediate is coupled with a naphthalene derivative under conditions that facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Naphthalen-1-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the compound’s specific application. The pathways involved often include binding to active sites or allosteric sites, leading to modulation of biological activity.

Comparison with Similar Compounds

Pyrazole-Based Analogs

The compound (3,5-Dimethyl-1H-pyrazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone () shares the piperidin-1-yl-pyrazine-oxygen backbone but replaces the naphthalene with a 3,5-dimethylpyrazole group. Key differences include:

- Molecular Weight : The pyrazole analog has a molecular weight of 366.1605 g/mol (HRMS) , whereas the naphthalene derivative’s larger aromatic system likely increases its molecular weight.

- Polarity : The pyrazole’s smaller, nitrogen-rich structure may improve aqueous solubility compared to the lipophilic naphthalene.

- Synthetic Accessibility : The synthesis of the pyrazole analog involves coupling 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with the piperidine intermediate under mild conditions , suggesting scalability.

Structure-Activity Relationship (SAR) Insight : Pyrazole derivatives are often explored for their metabolic stability and hydrogen-bonding capacity. The naphthalene variant’s bulkier aromatic system might enhance target binding affinity in hydrophobic pockets but reduce solubility.

Patent-Disclosed Piperidine Methanones ()

Several analogs from a European patent feature diverse aromatic and heterocyclic groups attached to the piperidine-methanone scaffold:

{4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(5-methyl-isoxazol-3-yl)-methanone

2-{4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-1-pyridin-2-yl-ethanone

Key Comparisons :

- Substituent Diversity : These compounds replace the naphthalene with pyridyl, isoxazolyl, or pyrazolo-pyrimidinyl groups, often incorporating sulfonyl or methoxy substituents.

- Steric and Electronic Profiles : The pyrazolo[3,4-d]pyrimidine moiety introduces a fused heterocyclic system, which could increase rigidity and π-π stacking interactions, contrasting with the naphthalene’s planar hydrophobicity.

Neurotensin Receptor Agonists ()

While structurally distinct in core architecture, neurotensin receptor agonists such as (1-fluoro-cyclopropyl)-{7-fluoro-6-[(2-hydroxy-ethyl)-methyl-amino]-4-[4-(2-methoxy-phenyl)-piperidin-1-yl]-quinazolin-2-yl}-methanone share functional similarities:

- Piperidine Linkage : The use of piperidine as a conformational spacer is common, suggesting its utility in positioning aromatic groups for target engagement.

Biological Activity

Naphthalen-1-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula . It exhibits a complex structure that allows for various interactions within biological systems. The presence of the naphthalene moiety is significant for its lipophilicity, while the pyrazinyl and piperidinyl groups contribute to its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of naphthalene compounds exhibit antimicrobial properties. For instance, studies on similar compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves disruption of bacterial cell membranes and inhibition of essential enzymes like DNA gyrase, leading to cell death.

Anticancer Potential

Compounds with naphthalene structures have been investigated for anticancer activity. In vitro studies suggest that they may induce apoptosis in cancer cells through various pathways, including oxidative stress and modulation of signaling pathways related to cell survival . The specific activity of this compound in cancer models remains to be fully elucidated but shows promise based on structural analogs.

- Enzyme Inhibition : Many naphthalene derivatives act as enzyme inhibitors. For example, inhibition of DNA gyrase has been observed in related compounds, suggesting a potential mechanism for antibacterial activity .

- Cell Membrane Disruption : The interaction with microbial membranes leads to increased permeability and eventual cell lysis .

- Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways by increasing reactive oxygen species (ROS) levels and affecting mitochondrial function .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of a related compound, demonstrating significant inhibition against S. aureus with a minimum inhibitory concentration (MIC) of 5 μg/mL. This suggests that similar derivatives could possess comparable or enhanced activity .

Study 2: Anticancer Activity

In vitro assays on naphthalene derivatives showed that certain compounds led to a dose-dependent reduction in cell viability in various cancer cell lines. The most active compounds exhibited IC50 values ranging from 10 to 30 μM, indicating moderate potency .

Data Tables

| Activity Type | Compound | Target | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | Naphthalen-1-yl(4-(pyrazin-2-yloxy)piperidin) | S. aureus | 5 μg/mL |

| Anticancer | Naphthalene Derivative | Various Cancer Cell Lines | 10 - 30 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.